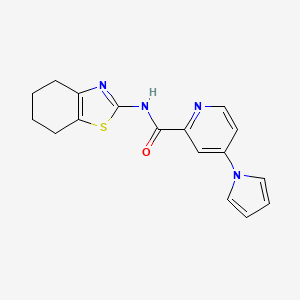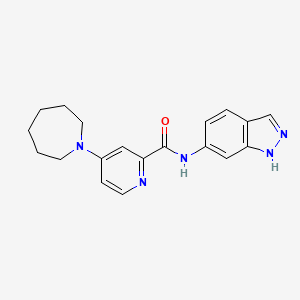![molecular formula C19H22N2O2 B6506186 4-phenyl-1-[2-(pyridin-3-yl)morpholin-4-yl]butan-1-one CAS No. 1421462-32-9](/img/structure/B6506186.png)
4-phenyl-1-[2-(pyridin-3-yl)morpholin-4-yl]butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-phenyl-1-[2-(pyridin-3-yl)morpholin-4-yl]butan-1-one” is a chemical compound. It has been mentioned in the context of being an inhibitor bound to the structure of TrkA kinase .
Synthesis Analysis
The synthesis of this compound or similar compounds typically involves multiple steps including rearrangement reactions, condensation, and nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in databases. The molecular formula is C24H32N2O2 . More detailed structural analysis would require specific experimental data.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The molecular formula is C24H32N2O2 . Detailed properties such as melting point, boiling point, solubility, etc., would require specific experimental measurements.作用机制
Target of Action
Similar compounds have been found to interact with proteins such as serine/threonine-protein kinase and thiol protease . These proteins play crucial roles in cell cycle arrest, DNA repair, protein degradation, and tumor invasion .
Mode of Action
Molecular docking mechanisms involving hydrogen bonding, π-stacking, and hydrophobic interactions have been reported for similar compounds . These interactions can influence the activity of the target proteins and induce changes at the molecular level.
Biochemical Pathways
Similar compounds have been found to affect the map kinase signal transduction pathway , which plays a significant role in cellular processes such as growth, differentiation, and stress response.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not explicitly mentioned in the search results. These properties are crucial in determining the bioavailability of the compound. For a similar compound, ADMET data was predicted using admetSAR, a tool for evaluating chemical ADMET properties .
Result of Action
Based on the potential targets, it can be inferred that the compound might influence cell cycle regulation, dna repair mechanisms, protein degradation, and potentially tumor progression .
实验室实验的优点和局限性
The use of 4-PMB in laboratory experiments has several advantages and limitations. One advantage is that it is relatively simple to synthesize 4-PMB, making it easily available for laboratory experiments. Additionally, 4-PMB has been found to possess a wide range of properties, making it a useful tool for studying various biological processes. However, the mechanism of action of 4-PMB is not yet fully understood, making it difficult to accurately predict its effects in laboratory experiments.
未来方向
There are several potential future directions for 4-PMB. One potential direction is to further investigate the mechanism of action of 4-PMB in order to better understand its effects on various biological processes. Additionally, further research could be conducted to investigate the potential therapeutic applications of 4-PMB, such as the treatment of various diseases. Additionally, further research could be conducted to investigate the potential environmental applications of 4-PMB, such as the removal of various pollutants from the environment. Finally, further research could be conducted to investigate the potential industrial applications of 4-PMB, such as its use in the synthesis of various compounds.
合成方法
4-PMB is synthesized through a multi-step process that involves the condensation of pyridine-3-carboxaldehyde and morpholine. This reaction is catalyzed by a base and yields the desired product in a high yield. The reaction can be monitored by thin-layer chromatography and the product can be isolated by recrystallization. The synthesis of 4-PMB is relatively simple and can be completed in a short period of time.
科学研究应用
4-PMB has been found to have a wide range of applications in scientific research. It has been used to study the effects of various biological processes, such as the modulation of gene expression and the regulation of cell growth and differentiation. 4-PMB has also been used to study the effects of various drugs on the body, such as the effects of anti-inflammatory drugs. Additionally, 4-PMB has been used to study the effects of various environmental pollutants on the body.
生化分析
属性
IUPAC Name |
4-phenyl-1-(2-pyridin-3-ylmorpholin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(10-4-8-16-6-2-1-3-7-16)21-12-13-23-18(15-21)17-9-5-11-20-14-17/h1-3,5-7,9,11,14,18H,4,8,10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUBPVLKBDRED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCC2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoate](/img/structure/B6506106.png)
![1-(2-chloro-6-fluorobenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine](/img/structure/B6506113.png)
![3-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine-1-carbonyl]-2H-chromen-2-one](/img/structure/B6506119.png)
![3-{2-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6506126.png)
![methyl 4-{[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]sulfonyl}benzoate](/img/structure/B6506138.png)
![N-[(furan-2-yl)methyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide](/img/structure/B6506145.png)
![3-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B6506153.png)
![4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B6506156.png)
![N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide](/img/structure/B6506159.png)

![2-(4-chlorophenoxy)-2-methyl-1-[2-(pyridin-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B6506178.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-(1H-pyrrol-1-yl)pyridine-2-carboxamide](/img/structure/B6506198.png)
